![molecular formula C20H19NO3S B3296474 1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole CAS No. 893667-99-7](/img/structure/B3296474.png)
1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely involve a naphthalene ring with a methoxy group at the 4-position, linked via a sulfonyl group to an indole ring with a methyl group at the 2-position52. However, the exact structure could not be confirmed from the available sources.
Chemical Reactions Analysis
Specific chemical reactions involving “1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole” are not available in the sources I found. However, similar compounds have been involved in various chemical reactions, such as the synthesis of 4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole” are not specified in the sources I found. However, similar compounds have been characterized. For instance, “(4-methoxynaphthalen-1-yl)methanamine” has a molecular weight of 187.24 and is a solid at room temperature8.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the sources I found. However, similar compounds have been associated with certain hazards. For example, “(4-methoxynaphthalen-1-yl)methanamine” has been associated with hazard statements H302, H315, H319, and H3359.
Future Directions
The future directions for research on this compound are not specified in the sources I found. However, similar compounds are being studied for their potential applications in various fields, including medicinal chemistry4.
Please note that this information is based on related compounds and may not accurately reflect the properties of “1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-2,3-dihydro-1H-indole”. Further research would be needed to confirm these details.
properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methyl-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-14-13-15-7-3-6-10-18(15)21(14)25(22,23)20-12-11-19(24-2)16-8-4-5-9-17(16)20/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZXPPCBDPISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxynaphthyl)sulfonyl]-2-methylindoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



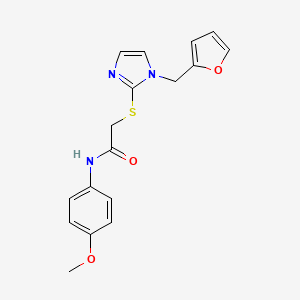
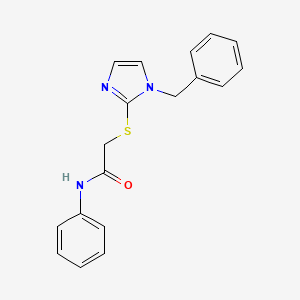
![4-Benzyl-4-azaspiro[2.4]heptane](/img/structure/B3296406.png)
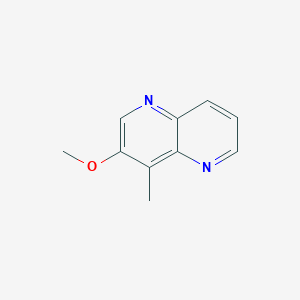

![ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B3296421.png)
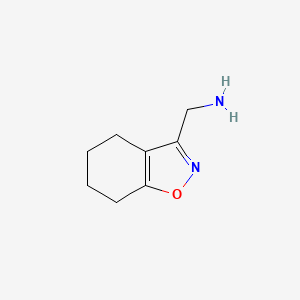

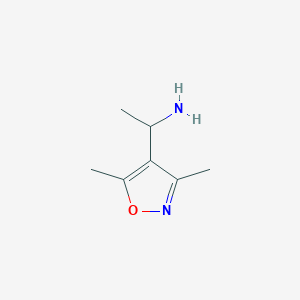

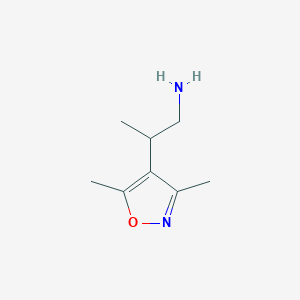

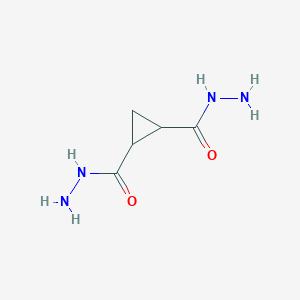
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine](/img/structure/B3296493.png)